molecular formula C24H27Cl2N7O B11704142 2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11704142
M. Wt: 500.4 g/mol
InChI Key: GDBDTBCXSHVFRB-JVWAILMASA-N
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Description

2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with piperidine and hydrazine groups, along with a dichlorophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the triazine core: This is usually done through the condensation of cyanuric chloride with piperidine under controlled conditions.

    Coupling of the hydrazine and furan moieties: This step involves the reaction of hydrazine derivatives with the furan ring, often under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and hydrazine moiety.

    Reduction: Reduction reactions can target the triazine core and the dichlorophenyl group.

    Substitution: The piperidine and hydrazine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl-furan moiety can interact with hydrophobic pockets, while the triazine core can form hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both hydrazine and triazine moieties provides a versatile platform for further functionalization and optimization for specific applications.

Properties

Molecular Formula

C24H27Cl2N7O

Molecular Weight

500.4 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H27Cl2N7O/c25-17-7-9-19(20(26)15-17)21-10-8-18(34-21)16-27-31-22-28-23(32-11-3-1-4-12-32)30-24(29-22)33-13-5-2-6-14-33/h7-10,15-16H,1-6,11-14H2,(H,28,29,30,31)/b27-16+

InChI Key

GDBDTBCXSHVFRB-JVWAILMASA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

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